Product packaging for 2-(2-Chlorophenyl)oxazolo[4,5-b]pyridine(Cat. No.:CAS No. 52333-57-0)

2-(2-Chlorophenyl)oxazolo[4,5-b]pyridine

Cat. No.: B2854833
CAS No.: 52333-57-0
M. Wt: 230.65
InChI Key: RYRAJRRCSPZYGJ-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)oxazolo[4,5-b]pyridine ( 52333-57-0) is a high-value fused heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. This derivative features an oxazolo[4,5-b]pyridine core scaffold, a structure recognized for its potential in pharmaceutical research, particularly in the development of novel therapeutic agents . The compound's molecular formula is C12H7ClN2O, with a molecular weight of 230.65 g/mol . The primary research value of this compound lies in its role as a key synthetic intermediate or precursor for constructing more complex bioactive molecules. The fusion of the oxazole and pyridine rings creates an electron-deficient, aromatic system that can interact with various biological targets. The presence of the 2-chlorophenyl substituent at the 2-position of the oxazole ring adds steric and electronic modulation, influencing the compound's binding affinity and physicochemical properties . From a synthetic chemistry perspective, oxazolo[4,5-b]pyridines can be efficiently prepared via modern methods such as microwave-assisted direct condensation of 2-amino-3-hydroxypyridine with carboxylic acids, which offers advantages in reduced reaction times and improved yields compared to traditional thermal approaches . Researchers are advised to handle this compound with care, storing it sealed in a dry environment at 2-8°C to ensure its long-term stability . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H7ClN2O B2854833 2-(2-Chlorophenyl)oxazolo[4,5-b]pyridine CAS No. 52333-57-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-chlorophenyl)-[1,3]oxazolo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN2O/c13-9-5-2-1-4-8(9)12-15-11-10(16-12)6-3-7-14-11/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYRAJRRCSPZYGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Mechanisms of the 2 2 Chlorophenyl Oxazolo 4,5 B Pyridine Scaffold

Reactions Involving the Chlorophenyl Moiety

The reactivity of the 2-chlorophenyl group is primarily centered around the potential for nucleophilic substitution of the chlorine atom.

Nucleophilic Substitution Reactions at the Chlorophenyl Group

Nucleophilic aromatic substitution (SNAr) on an unactivated chlorophenyl ring is generally a challenging transformation requiring harsh reaction conditions. The electron-donating character of the oxazolo[4,5-b]pyridine (B1248351) system does not significantly activate the chlorophenyl ring towards nucleophilic attack. For a successful SNAr reaction to occur, the aromatic ring typically needs to be activated by strongly electron-withdrawing groups positioned ortho or para to the leaving group, which is not the case in this molecule.

However, palladium-catalyzed cross-coupling reactions provide a viable pathway for the substitution of the chloro group. Methodologies such as the Buchwald-Hartwig amination, Suzuki coupling, and Sonogashira coupling could potentially be employed to form new carbon-nitrogen, carbon-carbon, and carbon-carbon triple bonds, respectively. These reactions proceed through a catalytic cycle involving oxidative addition, transmetalation (for Suzuki and related couplings), and reductive elimination.

Coupling ReactionReagentProduct Type
Buchwald-HartwigAmine, Palladium catalyst, Ligand, BaseAryl amine
SuzukiBoronic acid/ester, Palladium catalyst, BaseBiaryl compound
SonogashiraTerminal alkyne, Palladium catalyst, Copper co-catalyst, BaseAryl alkyne

Transformations of the Oxazole (B20620) Ring System

The oxazole ring, while aromatic, is the most electron-rich part of the fused system and is susceptible to both electrophilic attack and ring-opening reactions under certain conditions.

Cyclization Reactions with Electrophiles

While there is limited specific literature on cyclization reactions of 2-(2-chlorophenyl)oxazolo[4,5-b]pyridine with electrophiles, the general reactivity of oxazoles suggests that electrophilic attack would likely occur at the C4 or C5 positions of the oxazole ring if it were not fused. However, in this fused system, the reactivity is more complex. In a related study on 2-(2-thienyl)oxazolo[4,5-b]pyridine, electrophilic substitution was observed to occur exclusively on the more electron-rich thiophene (B33073) ring, indicating the oxazolo[4,5-b]pyridine core is relatively deactivated towards electrophiles. researchgate.net

Hydrolysis Pathways of the Oxazole Moiety

The oxazole ring in the this compound scaffold is susceptible to hydrolytic cleavage under both acidic and basic conditions, although it is generally more stable than in simpler oxazole systems. The fusion to the pyridine (B92270) ring provides some degree of stabilization.

Under acidic conditions, the hydrolysis is initiated by protonation of the oxazole nitrogen atom, followed by nucleophilic attack of water at the C2 position. This leads to the formation of a tetrahedral intermediate which subsequently undergoes ring opening to yield an N-(3-hydroxy-2-pyridinyl)amide derivative.

In a study of 6-nitrooxazolo[3,2-a]pyridinium salts, it was found that the introduction of a nitro group into the pyridine ring rendered the oxazole fragment hydrolytically unstable, readily cleaving in water. mdpi.com While the substitution pattern is different, this highlights the influence of substituents on the pyridine ring on the stability of the fused oxazole ring.

Reactivity of the Pyridine Nucleus

The pyridine ring in the oxazolo[4,5-b]pyridine system is electron-deficient due to the electronegativity of the nitrogen atom. This characteristic significantly influences its reactivity towards electrophilic and nucleophilic reagents.

Electrophilic Substitution Reactions on the Pyridine Ring

Electrophilic aromatic substitution on the pyridine ring of the this compound scaffold is generally difficult to achieve. The inherent electron-deficient nature of the pyridine ring deactivates it towards attack by electrophiles. In cases where electrophilic substitution does occur on a pyridine ring, it typically proceeds at the C3 (or meta) position, as attack at the C2 or C4 positions would lead to a destabilized cationic intermediate with a positive charge adjacent to the electronegative nitrogen atom.

Computational studies on the nitration of pyridine derivatives have shown that while the reaction with the nitronium ion (NO₂⁺) has a low activation energy, the strongly acidic conditions required for the reaction lead to the protonation of the pyridine nitrogen, further deactivating the ring towards electrophilic attack. rsc.org For the oxazolo[4,5-b]pyridine system, the fusion of the oxazole ring and the presence of the 2-chlorophenyl substituent would further influence the electron distribution and reactivity, but the general principle of deactivation towards electrophiles holds.

Position of AttackStability of Intermediate
C2 (ortho)Destabilized
C3 (meta)More stable
C4 (para)Destabilized

Nucleophilic Substitution Reactions on the Pyridine Ring

The pyridine ring within the oxazolo[4,5-b]pyridine scaffold is electron-deficient, a characteristic that makes it a substrate for nucleophilic aromatic substitution. youtube.com Generally, in pyridines, the positions ortho (C2) and para (C4) to the ring nitrogen are the most electron-poor and, therefore, the most reactive towards nucleophiles. youtube.com The presence of a good leaving group, such as a halogen, at these positions facilitates substitution, which typically proceeds through an addition-elimination mechanism. youtube.com

While specific examples involving this compound are not extensively detailed, studies on analogous compounds provide insight. For instance, nucleophilic substitution has been successfully performed on the pyridine ring of 2-(2-thienyl)oxazolo[4,5-b]pyridine. researchgate.net

The reactivity of the pyridine ring toward nucleophiles can be dramatically enhanced by the introduction of strong electron-withdrawing groups. In the related oxazolo[3,2-a]pyridinium and isoxazolo[4,3-b]pyridine (B63319) systems, the presence of a nitro group on the pyridine ring significantly increases its π-deficiency. nih.govmdpi.com This heightened electrophilicity promotes nucleophilic attack on the pyridine fragment, which can lead to either addition products or cleavage of the pyridine ring. nih.govmdpi.com For example, 6-nitroisoxazolo[4,3-b]pyridines react with neutral C-nucleophiles like 1,3-dicarbonyl compounds under mild, base-free conditions to form 1,4-adducts. nih.gov Similarly, 6-nitrooxazolo[3,2-a]pyridinium salts react readily with ammonia (B1221849) and aliphatic amines, resulting in the opening of the pyridine ring. mdpi.com

Even unsubstituted pyridine can undergo nucleophilic substitution with a sufficiently strong nucleophile, such as in the Chichibabin reaction, which uses potassium amide to introduce an amino group at the ortho position, displacing a hydride ion. youtube.com

Quaternization of the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom in the oxazolo[4,5-b]pyridine scaffold allows it to act as a nucleophile, making it susceptible to alkylation reactions. This process, known as quaternization, results in the formation of a positively charged pyridinium (B92312) salt.

A direct example of this reactivity is the quaternization of 2-(2-thienyl)oxazolo[4,5-b]pyridine, a close analog of the title compound. researchgate.net The reaction was carried out using methyl iodide in benzene, demonstrating that the pyridine nitrogen is sufficiently nucleophilic to react with alkyl halides to form the corresponding N-methylpyridinium iodide salt. researchgate.net

ReactantReagentSolventProduct
2-(2-Thienyl)oxazolo[4,5-b]pyridineMethyl iodideBenzeneN-Methyl-2-(2-thienyl)oxazolo[4,5-b]pyridinium iodide

Table 1: Example of Quaternization Reaction on the Oxazolo[4,5-b]pyridine Scaffold. researchgate.net

Oxidative Transformations of Side Chain Substituents (e.g., Methylthio Oxidation)

Substituents attached to the oxazolo[4,5-b]pyridine core can undergo various chemical transformations without altering the central heterocyclic system. A key example is the oxidation of sulfur-containing side chains.

For the compound 2-(Methylthio)oxazolo[4,5-b]pyridine, the methylthio group (-SCH₃) is susceptible to oxidation. This reaction can be controlled to yield either the corresponding sulfoxide (B87167) (-SOCH₃) or sulfone (-SO₂CH₃), depending on the oxidizing agent and reaction conditions. Commonly used reagents for this transformation include hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (m-CPBA).

Starting MaterialOxidizing AgentPossible Products
2-(Methylthio)oxazolo[4,5-b]pyridineHydrogen peroxide or m-CPBA2-(Methylsulfinyl)oxazolo[4,5-b]pyridine (Sulfoxide)
2-(Methylthio)oxazolo[4,5-b]pyridineHydrogen peroxide or m-CPBA2-(Methylsulfonyl)oxazolo[4,5-b]pyridine (Sulfone)

Table 2: Oxidative Transformation of a Methylthio Substituent.

Rearrangement Reactions of Oxazolo[4,5-b]pyridine Systems

Rearrangement reactions offer a pathway to structurally diverse heterocyclic systems from the oxazolopyridine core. While direct rearrangements of the oxazolo[4,5-b]pyridine ring itself are not commonly reported, related isomers such as isoxazolo[4,5-b]pyridines undergo well-documented transformations.

One notable example is the base-promoted Boulton–Katritzky rearrangement, which has been observed in isoxazolo[4,5-b]pyridine (B12869654) derivatives. beilstein-journals.orgbeilstein-journals.orgnih.gov Specifically, isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones, when treated with a base like potassium carbonate, readily rearrange to form 3-hydroxy-2-(2-aryl beilstein-journals.orgnih.govtriazol-4-yl)pyridines in high yields. beilstein-journals.orgnih.gov This transformation involves a recyclization mechanism where the pyridine-3-olate anion intermediate plays a key role. nih.gov The reaction proceeds under relatively mild conditions (e.g., K₂CO₃ in DMF at 60 °C). nih.gov

Starting MaterialConditionsProduct
Isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazoneK₂CO₃, DMF, 60 °C3-Hydroxy-2-(2-aryl beilstein-journals.orgnih.govtriazol-4-yl)pyridine

Table 3: Boulton–Katritzky Rearrangement in the Isoxazolo[4,5-b]pyridine System. beilstein-journals.orgnih.gov

General Reactivity of Substituents Attached to Ring Carbon or Nitrogen Atoms

The oxazolo[4,5-b]pyridine scaffold serves as a stable framework for the chemical manipulation of attached substituents. researchgate.net Various functional groups on the pyridine ring can be introduced or modified to create a diverse range of derivatives.

In one extensive study, a 5-bromo-oxazolo[4,5-b]pyridine derivative was used as a versatile intermediate. clockss.org The bromine atom at the 5-position of the pyridine ring was subjected to a palladium-catalyzed Heck reaction with methyl acrylate (B77674). This reaction successfully introduced a propenoate side chain, which was subsequently modified. clockss.org

Further transformations of the side chain were demonstrated, showcasing the robustness of the heterocyclic core. These reactions included:

Reduction of a double bond: The carbon-carbon double bond in the propenoate side chain was reduced via catalytic hydrogenation using palladium on carbon. clockss.org

Reduction of a nitrile: A cyano group on a different part of the molecule was quantitatively reduced to a primary amine using Raney nickel under hydrogen pressure. clockss.org

Guanylation of an amine: The resulting primary amine was converted into a guanidino group, a common functional group in medicinal chemistry. clockss.org

Reaction TypeStarting GroupReagentsResulting Group
Heck ReactionBromoMethyl acrylate, Pd(OAc)₂, P(o-tol)₃Methyl propenoate
HydrogenationC=C double bondH₂, Pd/CC-C single bond
Nitrile ReductionCyano (-CN)H₂, Raney NiPrimary amine (-CH₂NH₂)
GuanylationPrimary amineN,N'-bis(tert-butoxycarbonyl)-S-methylisothioureaGuanidino

Table 4: Reactivity of Substituents on the Oxazolo[4,5-b]pyridine Scaffold. clockss.org

Principles of Structure Activity Relationship Sar and Molecular Design for 2 2 Chlorophenyl Oxazolo 4,5 B Pyridine Analogs

Methodologies for Investigating Structure-Activity Relationships in Heterocyclic Compounds

The investigation of structure-activity relationships (SAR) for heterocyclic compounds, including oxazolo[4,5-b]pyridine (B1248351) derivatives, employs a combination of computational and experimental strategies to elucidate how chemical structure influences biological activity. nih.govmiragenews.com These methodologies are crucial for optimizing lead compounds and designing new molecules with enhanced therapeutic efficacy. miragenews.com

A primary approach involves the systematic synthesis of analog libraries where specific parts of the lead molecule are modified. mdpi.com This allows researchers to probe the effects of various substituents, rings, and functional groups on the compound's interaction with its biological target. nih.gov The biological activity of these analogs is then assessed through in vitro assays, such as enzyme inhibition or cell proliferation assays, and in vivo studies to determine their pharmacological profiles. researchgate.netnih.gov The direct comparison of activities across a series of structurally related compounds enables a systematic analysis of the SAR. nih.govresearchgate.net

Computational techniques are indispensable in modern SAR studies. Molecular docking is widely used to predict the binding orientation of a ligand within the active site of a protein target, helping to understand key interactions like hydrogen bonds and hydrophobic contacts. nih.govnih.gov Molecular dynamics simulations can further evaluate the stability of the ligand-protein complex over time. nih.gov These modeling studies provide insights that can explain experimental SAR data and guide the design of new analogs with improved binding affinity. nih.gov Additionally, the analysis of molecular descriptors and electrostatic potential maps helps to identify the structural features most favorable for biological activity. nih.gov

Impact of Structural Modifications on Molecular Interactions

Structural modifications to the 2-(2-Chlorophenyl)oxazolo[4,5-b]pyridine scaffold significantly influence its interactions with biological targets. The key components—the 2-aryl group, the chlorophenyl substitution pattern, the fused oxazole-pyridine core, and other specific moieties—each play a distinct role in modulating binding affinity and specificity.

Modifications to the 2-aryl group, specifically the phenyl ring at the 2-position of the oxazolo[4,5-b]pyridine core, have a pronounced effect on biological activity. The electronic properties of substituents on this ring can alter the molecule's interaction with its target.

In a study on the antimicrobial activity of 2-(substituted)oxazolo[4,5-b]pyridine derivatives, compounds with strong electron-withdrawing groups, such as trifluoromethyl (CF₃) and trifluoromethoxy (OCF₃), demonstrated potent activity. For instance, 2-(4-trifluoromethylphenyl)oxazolo[4,5-b]pyridine and 2-(4-trifluoromethoxyphenyl)oxazolo[4,5-b]pyridine showed significant activity against P. aeruginosa, with the latter being more effective than the standard drug gentamicin. rsc.org Conversely, the presence of an electron-donating group like methoxy (B1213986) (OCH₃) also resulted in notable activity against the same strain. rsc.org This suggests that the nature of the substituent on the 2-phenyl ring can be fine-tuned to optimize interactions with the active site of the target, which in this case was proposed to be the DNA gyrase enzyme. rsc.org The SAR analysis of other heterocyclic systems, such as oxazolo[5,4-d]pyrimidines, also revealed that substituents on the C(2) phenyl ring are crucial, with a 4-Cl atom being preferred for antiproliferative activity, while a 4-OCH₃ group was found to be adverse. mdpi.com

Table 1: Impact of 2-Aryl Group Modifications on Antimicrobial Activity

Compound Name Substituent on 2-Phenyl Ring Target Organism Minimum Inhibitory Concentration (MIC) in µg/mL
2-(4-Methoxyphenyl)oxazolo[4,5-b]pyridine 4-OCH₃ P. aeruginosa 16
2-(4-Trifluoromethylphenyl)oxazolo[4,5-b]pyridine 4-CF₃ P. aeruginosa 16
2-(4-Trifluoromethoxyphenyl)oxazolo[4,5-b]pyridine 4-OCF₃ P. aeruginosa 8
Gentamicin (Standard) N/A P. aeruginosa 16

Data sourced from a study on 2-(substituted)oxazolo[4,5-b]pyridine derivatives. rsc.org

The fused oxazolo[4,5-b]pyridine core is a privileged structure in medicinal chemistry, acting as a rigid scaffold that correctly orients the appended functional groups for optimal target interaction. nih.govresearchgate.net This heterocyclic system is considered a bioisostere of purine (B94841) bases like adenine (B156593) and guanine (B1146940). rsc.org This structural similarity suggests that oxazolo[4,5-b]pyridine derivatives may exert their biological effects by mimicking these natural purines and interfering with nucleic acid synthesis or inhibiting enzymes that process them, such as DNA gyrase. rsc.org Molecular docking studies have shown that these compounds can fit into the ATP binding site of DNA gyrase, indicating a potential mechanism of action. rsc.org

Furthermore, the nitrogen atom in the pyridine (B92270) ring and the oxygen and nitrogen atoms in the oxazole (B20620) ring can act as hydrogen bond acceptors, forming crucial interactions with amino acid residues in a protein's active site. nih.gov In studies of related thiazolo[5,4-b]pyridines, the nitrogen of the pyridine ring was identified as a key hinge-binding motif for kinase inhibitors. nih.govnih.gov The planarity and aromaticity of the fused ring system also facilitate stacking interactions with aromatic residues in the binding pocket, further enhancing binding affinity.

The addition of specific moieties, such as a benzamide (B126) (or anilide) group, can dramatically influence the binding affinity and specificity of oxazolo[4,5-b]pyridine analogs. A detailed SAR investigation of 3-(oxazolo[4,5-b]pyridin-2-yl)anilides as inhibitors of Trypanosoma brucei revealed the critical role of the anilide portion. nih.gov

The study showed a "sharp" SAR, where small changes to the anilide moiety led to significant differences in activity. The parent hit compound, N-(4-cyanophenyl)-3-(oxazolo[4,5-b]pyridin-2-yl)benzamide, had an IC₅₀ of 1.0 µM. Replacing the cyano group with a trifluoromethyl group improved potency slightly (IC₅₀ = 0.79 µM). However, the most potent compound in the series featured a 4-(4-methylpiperazin-1-yl)benzamide (B3166216) moiety, which resulted in an IC₅₀ of 91 nM against the human pathogenic strain T.b. rhodesiense. nih.gov This greater than 10-fold increase in potency highlights the importance of the terminal benzamide group in establishing favorable interactions with the biological target. The basic nitrogen of the piperazine (B1678402) ring likely forms a key salt bridge or hydrogen bond interaction within the target protein, enhancing binding affinity and, consequently, trypanocidal activity. nih.gov

Table 2: SAR of 3-(Oxazolo[4,5-b]pyridin-2-yl)anilide Analogs against T.b. brucei

Compound R Group on Terminal Benzamide IC₅₀ against T.b. brucei (µM)
N-(4-cyanophenyl)-3-(oxazolo[4,5-b]pyridin-2-yl)benzamide 4-CN 1.0
N-(4-(trifluoromethyl)phenyl)-3-(oxazolo[4,5-b]pyridin-2-yl)benzamide 4-CF₃ 0.79
N-(4-(4-methylpiperazin-1-yl)phenyl)-3-(oxazolo[4,5-b]pyridin-2-yl)benzamide 4-(4-methylpiperazin-1-yl) 0.096
N-(4-morpholinophenyl)-3-(oxazolo[4,5-b]pyridin-2-yl)benzamide 4-morpholino 0.44

Data sourced from a SAR investigation of 3-(oxazolo[4,5-b]pyridin-2-yl)anilides. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Insights and Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies provide a powerful computational framework for understanding and predicting the biological activity of chemical compounds. researchgate.net These models establish a mathematical correlation between the chemical structure of a series of compounds and their observed biological activities. nih.gov For heterocyclic compounds like oxazolo[4,5-b]pyridine analogs, QSAR can identify key molecular descriptors that govern their potency, enabling the virtual screening and design of new, more effective molecules. nih.govdmed.org.ua

The development of a QSAR model involves calculating a wide range of molecular descriptors for each compound in a dataset. These descriptors can be physicochemical (e.g., logP, molecular weight), electronic (e.g., dipole moment, LUMO energy), or topological (e.g., solvent-accessible surface area). nih.govresearchgate.net Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then used to build a predictive model. nih.govmdpi.com

For instance, a QSAR study on novel pyrazole (B372694) analogs identified dipole moment, excitation energy, the energy of the LUMO, solvent-accessible surface area, and heat of formation as the key descriptors influencing their cytotoxic effect. nih.gov In another study on imidazoles, the octanol/water partition coefficient (SlogP) was found to be significant, suggesting that activity increased with more hydrophobic groups. scispace.com

While a specific QSAR model for this compound was not found in the reviewed literature, the principles from studies on similar heterocyclic systems are directly applicable. rsc.org A QSAR model for oxazolo[4,5-b]pyridine derivatives would allow researchers to:

Predict the biological activity of newly designed, unsynthesized compounds. nih.gov

Identify which structural features are most important for activity, guiding further optimization efforts. nih.gov

Gain a deeper understanding of the mechanism of action by correlating specific molecular properties with biological function. dmed.org.ua

By leveraging QSAR, the design of novel this compound analogs can be shifted from a trial-and-error approach to a more rational, data-driven process, accelerating the discovery of potent and selective therapeutic agents. researchgate.net

Conformational Analysis and its Implications for Molecular Recognition

The conformational preferences of biaryl systems, such as the one present in this compound, are primarily governed by a delicate balance between two opposing forces: steric hindrance and electronic effects. Electronic effects, such as π-conjugation between the two aromatic systems, tend to favor a planar or near-planar conformation to maximize orbital overlap. Conversely, steric hindrance, particularly from substituents at the ortho positions of the rings, leads to repulsion between atoms, favoring a non-planar (twisted) conformation.

In the case of this compound, the presence of the chlorine atom at the ortho position of the phenyl ring introduces significant steric bulk. This steric clash between the chlorine atom and the adjacent atoms of the oxazolo[4,5-b]pyridine moiety is expected to be the dominant factor in determining the molecule's preferred conformation. Consequently, a non-coplanar arrangement of the two ring systems is anticipated to be energetically favorable.

Table 1: Estimated Conformational Energy Profile of this compound based on Analogous Biaryl Systems

Dihedral Angle (°)Relative Energy (kcal/mol)Conformational StatePrimary Influencing Factor
0HighFully Eclipsed (Planar)Severe Steric Clash
30-60LowGauche-like (Twisted)Balance of Steric Repulsion and Conjugation
90ModeratePerpendicularReduced Steric Repulsion, Loss of Conjugation
120-150LowGauche-like (Twisted)Balance of Steric Repulsion and Conjugation
180HighFully Eclipsed (Planar)Severe Steric Clash

Note: The energy values are illustrative and intended to represent the general trend for an ortho-substituted biaryl system. Actual values for this compound would require specific computational or experimental determination.

The implications of this non-planar conformation for molecular recognition are profound. The specific dihedral angle adopted by the molecule determines the spatial disposition of key pharmacophoric features, such as hydrogen bond donors and acceptors, and hydrophobic regions. A twisted conformation can either be a prerequisite for fitting into a pre-organized, non-planar binding site or, conversely, it could prevent effective binding to a receptor that favors a more planar ligand.

For instance, if the biological target possesses a deep, narrow binding pocket, a specific range of dihedral angles might be necessary for the molecule to penetrate and establish optimal interactions. Molecular modeling and dynamics simulations are crucial tools for exploring these possibilities. By simulating the interaction of different conformers of this compound analogs with a target protein, researchers can predict which conformations are most likely to be biologically active.

Furthermore, the energy barrier to rotation between different stable conformations is a key aspect of the molecule's dynamic behavior. A high rotational barrier would "lock" the molecule into a limited set of conformations, potentially pre-organizing it for binding and reducing the entropic penalty upon complexation. Conversely, a lower rotational barrier would allow for greater conformational flexibility, which might be advantageous for adapting to induced-fit changes in the receptor upon binding.

Table 2: Impact of Conformational Restriction on Molecular Recognition

Conformational StateDihedral Angle RangePotential Implications for Molecular Recognition
Near-Planar0° - 30°May be favored by receptors with shallow, open binding sites; allows for maximal π-stacking interactions.
Twisted30° - 60°Often the lowest energy state for ortho-substituted systems; presents a distinct 3D shape that can be complementary to specific binding pockets.
Perpendicular~90°Generally a higher energy state; may be required for binding to highly constrained or L-shaped pockets.
FlexibleLow Rotational BarrierAllows the molecule to adapt its shape to the binding site (induced fit); may result in a higher entropic cost upon binding.
RigidHigh Rotational BarrierPre-organizes the molecule in a specific conformation; can lead to higher affinity if the preferred conformation matches the binding site.

In the context of SAR, understanding the conformational preferences of this compound analogs is essential for rational drug design. For example, introducing or modifying substituents that influence the preferred dihedral angle can be a powerful strategy to enhance binding affinity and selectivity. By fine-tuning the conformational properties of these analogs, medicinal chemists can optimize their interactions with their biological targets.

Computational and Theoretical Studies on 2 2 Chlorophenyl Oxazolo 4,5 B Pyridine

Density Functional Theory (DFT) Applications

DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, energies, and other properties with high accuracy.

The first step in a computational analysis is typically to determine the molecule's most stable three-dimensional structure. This process, known as geometry optimization, uses DFT methods (commonly with functionals like B3LYP and basis sets such as 6-311G) to find the lowest energy conformation.

For 2-(2-Chlorophenyl)oxazolo[4,5-b]pyridine, this analysis would yield precise data on bond lengths, bond angles, and the dihedral angle between the planar oxazolo[4,5-b]pyridine (B1248351) core and the 2-chlorophenyl ring. This optimized geometry is crucial, as all other electronic property calculations are dependent on it. The analysis would reveal the extent of planarity in the molecule, which influences its electronic conjugation and, consequently, its optical properties.

Table 1: Illustrative Optimized Geometrical Parameters (Bond Lengths and Angles) for a Related Heterocyclic System. Note: This data is for a different compound and serves only to illustrate the typical output of a DFT geometry optimization.

ParameterCalculated ValueExperimental Value
N1-C2 Bond Length (Å)1.3851.381
C2-N3 Bond Length (Å)1.3161.311
N1-C2-N3 Bond Angle (°)115.4115.7
C2-N3-C4 Bond Angle (°)105.1105.3

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO represents the ability to donate an electron, while the LUMO energy indicates the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. irjweb.com A small energy gap suggests that a molecule is more polarizable and has higher chemical reactivity. irjweb.comwikipedia.org

In oxazolo[4,5-b]pyridine derivatives, the distribution of HOMO and LUMO densities reveals the potential for Intramolecular Charge Transfer (ICT). sciengine.com Typically, the HOMO is located on the electron-donating part of the molecule, and the LUMO is on the electron-accepting part. For this compound, DFT calculations would show how the electron-withdrawing nature of the chlorophenyl group influences the energies of these orbitals and facilitates charge transfer from the oxazolopyridine moiety upon excitation.

Table 2: Illustrative Frontier Orbital Energies and Energy Gaps for Oxazolo[4,5-b]pyridine Derivatives. Note: This data is for analogous compounds, demonstrating the effect of different substituents compared to a parent compound (P1). sciengine.com

CompoundEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
P1 (Parent)-6.31-1.524.79
P2 (Donor group)-5.23-1.313.92
P3 (Acceptor group Br)-5.49-2.263.23
P4 (Acceptor group CN)-5.62-2.623.00

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electrophilic and nucleophilic sites.

Negative Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. They indicate sites of high nucleophilicity.

Positive Regions (Blue): These areas are electron-deficient and are prone to nucleophilic attack, indicating electrophilic sites. researchgate.net

For this compound, an MEP map would likely show significant negative potential around the nitrogen atoms of the pyridine (B92270) and oxazole (B20620) rings, as well as the oxazole oxygen atom. nih.govrsc.org These sites would be the most probable locations for protonation and interactions with electrophiles. The area around the hydrogen atoms and the chlorine-substituted carbon would likely show positive potential.

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Properties

TD-DFT is an extension of DFT used to study molecules in their excited states. It is a highly effective method for predicting and interpreting UV-visible absorption and emission spectra. sciencepg.com

TD-DFT calculations can predict the vertical excitation energies and oscillator strengths of electronic transitions. This information is used to simulate the UV-visible absorption spectrum of a molecule. The calculated wavelength of maximum absorption (λmax) can then be compared with experimental data to validate the computational method. sciengine.com

For this compound, TD-DFT would identify the primary electronic transitions, such as π → π* transitions, responsible for its absorption bands. Analysis of the molecular orbitals involved in these transitions provides insight into their nature, such as their charge-transfer characteristics. sciengine.com Similarly, by optimizing the geometry of the first excited state, TD-DFT can predict the emission wavelength, providing information on the molecule's fluorescence properties.

Table 3: Illustrative Calculated vs. Experimental Absorption Maxima (λmax) for Oxazolo[4,5-b]pyridine Derivatives. Note: This data is for analogous compounds and illustrates the predictive power of TD-DFT. sciengine.com

CompoundCalculated λmax (nm)Experimental λmax (nm)Transition Nature
P1 (Parent)259265HOMO-2 → LUMO
P3 (Acceptor group Br)384377HOMO → LUMO
P4 (Acceptor group CN)413396HOMO → LUMO

Many oxazolo[4,5-b]pyridine derivatives exhibit significant Intramolecular Charge Transfer (ICT) upon excitation. sciengine.comresearchgate.net This process involves the movement of electron density from a donor portion to an acceptor portion of the molecule. ICT is often accompanied by a large change in the molecule's dipole moment between the ground and excited states and can lead to a large Stokes shift (the difference between absorption and emission maxima). researchgate.net

TD-DFT calculations are essential for characterizing these ICT states. By analyzing the molecular orbitals involved in the excitation, it is possible to confirm the charge transfer nature of the transition. sciengine.com For this compound, these calculations would quantify the change in dipole moment upon excitation and explain how the electronic properties of the 2-chlorophenyl substituent contribute to the excited-state dynamics. This understanding is vital for designing novel materials for applications such as organic light-emitting diodes (OLEDs) and fluorescent probes.

Investigation of Protonation and Deprotonation Effects on Spectroscopic Behavior

The spectroscopic properties of oxazolo[4,5-b]pyridine derivatives are sensitive to their electronic environment, which can be significantly altered by protonation and deprotonation events. As basic compounds, these molecules can be protonated in the presence of acid. researchgate.net This process typically involves the nitrogen atoms in the pyridine or oxazole rings, leading to the formation of fluorescing cations. researchgate.net

Theoretical and experimental studies on similar pyridine-containing compounds demonstrate that protonation often leads to distinct changes in their absorption and emission spectra. For instance, the protonation of the pyridine moiety can cause a redshift (a shift to longer wavelengths) in both the absorption and emission spectra. rsc.org This phenomenon is attributed to a narrowing of the theoretical bandgap for the protonated molecule compared to its neutral form. rsc.org

Conversely, deprotonation, particularly of substituents like carboxyl groups on related heterocyclic systems, has been shown to induce a blue shift (a shift to shorter wavelengths) in absorption and phosphorescence spectra. rsc.orgresearchgate.net This effect is often a result of the interplay between positive and negative solvatochromism and a destabilization of the lowest unoccupied molecular orbitals (LUMOs) that contribute to the principal optical transitions. rsc.orgresearchgate.net In the case of this compound, the nitrogen atom of the pyridine ring is the most likely site of protonation, which would be expected to modulate its fluorescence behavior. researchgate.net

Table 1: Predicted Spectroscopic Effects of Protonation and Deprotonation on Oxazolo[4,5-b]pyridine Derivatives.
ProcessTypical SiteEffect on Absorption/Emission SpectraUnderlying Mechanism
ProtonationPyridine NitrogenRedshift (shift to longer wavelength)Narrowing of the HOMO-LUMO bandgap upon cation formation. rsc.org
Deprotonation (of an acidic substituent)Substituent Group (e.g., -COOH)Blue shift (shift to shorter wavelength)Destabilization of lowest unoccupied molecular orbitals (LUMOs). rsc.orgresearchgate.net

Quantum Chemical Calculations for Reaction Mechanism Elucidation and Energetics

Quantum chemical calculations, particularly those employing density functional theory (DFT), are powerful tools for investigating the reactivity and reaction mechanisms of heterocyclic compounds like this compound. nih.gov These computational methods can be used to model the geometric and electronic structures of reactants, transition states, and products, providing a detailed picture of the reaction pathway.

For oxazolo[4,5-b]pyridine systems, theoretical calculations are instrumental in predicting reactivity towards electrophilic substitution reactions such as nitration, bromination, and acylation. researchgate.net By calculating electron density distributions and molecular orbital energies, researchers can identify the most probable sites for electrophilic attack. For example, in the related compound 2-(2-thienyl)oxazolo[4,5-b]pyridine, studies have shown that electrophilic substitution occurs exclusively at a specific position on the thiophene (B33073) ring. researchgate.net

Furthermore, quantum chemical methods can determine the energetics of a reaction, including activation energies and reaction enthalpies. This information is crucial for understanding reaction feasibility and kinetics. By modeling different potential pathways, computational studies can elucidate the most energetically favorable mechanism, guiding synthetic efforts and explaining experimentally observed product distributions. nih.gov

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a key computational technique used to predict how a small molecule, or ligand, binds to the active site of a protein. plos.org This method is widely employed in drug discovery to screen virtual libraries of compounds and identify potential drug candidates. physchemres.org For this compound, docking simulations can predict its preferred orientation and conformation within a target protein's binding pocket, a process that relies on scoring functions to estimate the binding affinity. unirioja.esmdpi.com

The docking process involves sampling numerous possible binding poses and ranking them based on a calculated binding energy or docking score. nih.gov A lower docking score generally indicates a more favorable binding interaction and higher predicted affinity. plos.org These predictions help prioritize compounds for further experimental testing, such as in vitro anti-inflammatory or antimicrobial assays. nih.gov The reliability of a docking protocol is often validated by "re-docking" a known co-crystallized ligand and ensuring the predicted pose has a low root-mean-square deviation (RMSD) value (typically <2 Å) from the experimental structure. plos.org

Table 2: Illustrative Molecular Docking Scores of this compound Against Selected Biological Targets. (Hypothetical Data)
Protein TargetPDB IDPotential Therapeutic AreaPredicted Binding Affinity (kcal/mol)
Cyclooxygenase-2 (COX-2)5KIRAnti-inflammatory-8.5
Human Epidermal Growth Factor Receptor 2 (HER2)1N8ZAnticancer-7.9
Ghrelin O-acyltransferase (GOAT)6BUGMetabolic Disorders-9.1
α-Amylase4W93Antidiabetic-7.2

The stability of a ligand-protein complex is determined by a network of intermolecular interactions. semanticscholar.orgnih.gov Computational models provide detailed insights into these specific interactions, which are crucial for molecular recognition and biological activity. bohrium.com For this compound, the key interactions with a biological target can be dissected and analyzed.

Common interactions include:

Hydrogen Bonding: The nitrogen atoms within the oxazolo[4,5-b]pyridine core can act as hydrogen bond acceptors, forming interactions with donor residues (e.g., Gln, His, Asp) in the protein's active site. plos.org

Hydrophobic Interactions: The chlorophenyl ring and the fused aromatic system of the core structure can engage in hydrophobic and van der Waals interactions with nonpolar amino acid residues like Leu, Val, and Ala. plos.orgsemanticscholar.org

π-Interactions: The aromatic rings can participate in π-π stacking or π-cation interactions with residues such as Tyr, Trp, and His. semanticscholar.org

The analysis of these interactions is fundamental to structure-based drug design, allowing for the rational modification of the ligand to enhance its binding affinity and selectivity for the target protein. nih.govbohrium.com

Table 3: Potential Intermolecular Interactions Between this compound and Biological Targets.
Structural Moiety of LigandType of InteractionPotential Interacting Amino Acid Residues
Pyridine NitrogenHydrogen Bond AcceptorGln, His, Asp, Ser, Thr
Oxazole Nitrogen/OxygenHydrogen Bond AcceptorAsn, Gln, His
Chlorophenyl RingHydrophobic, van der Waals, Halogen BondingLeu, Val, Ala, Ile, Phe
Oxazolo[4,5-b]pyridine Coreπ-π Stacking, HydrophobicTyr, Trp, Phe, His

Advanced Spectroscopic Characterization and Structural Elucidation of 2 2 Chlorophenyl Oxazolo 4,5 B Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR and ¹³C NMR Chemical Shift Analysis

For 2-(2-Chlorophenyl)oxazolo[4,5-b]pyridine, the ¹H NMR spectrum would be expected to show distinct signals for the seven protons. The protons on the pyridine (B92270) ring and the chlorophenyl ring would appear in the aromatic region (typically 7.0-8.5 ppm). The chemical shifts would be influenced by the electron-withdrawing effects of the nitrogen atoms in the pyridine and oxazole (B20620) rings, and the chlorine atom on the phenyl ring. The coupling patterns (splitting) between adjacent protons would reveal their connectivity.

The ¹³C NMR spectrum would display 12 distinct signals, one for each unique carbon atom in the molecule. The chemical shifts would differentiate between the carbons of the heterocyclic system and the chlorophenyl ring. Carbons attached to heteroatoms (N, O, Cl) would have characteristic chemical shifts.

Table 6.1.1: Predicted ¹H and ¹³C NMR Data for this compound (Note: This table is predictive and for illustrative purposes only, as experimental data is not available.)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C2 - ~163
C3a - ~150
C5 ~8.4 (dd) ~145
C6 ~7.3 (dd) ~120
C7 ~8.1 (dd) ~148
C7a - ~135
C1' - ~128
C2' - ~132
C3' ~7.5 (m) ~131
C4' ~7.4 (m) ~128
C5' ~7.4 (m) ~130

Application of 2D NMR Techniques (e.g., COSY, HMBC, HSQC, TOCSY) for Connectivity Elucidation

Two-dimensional (2D) NMR experiments would be essential to unambiguously assign all proton and carbon signals.

COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) correlations, identifying which protons are coupled (i.e., adjacent) to each other within the pyridine and phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom, allowing for the definitive assignment of carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity between the different ring systems, for example, by showing a correlation from the protons on the chlorophenyl ring to the C2 carbon of the oxazole ring.

TOCSY (Total Correlation Spectroscopy) would reveal correlations between all protons within a spin system, which would be useful for identifying all the protons belonging to the pyridine ring and separately, the chlorophenyl ring.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Mass spectrometry is used to determine the molecular weight of a compound. For this compound (molecular formula C₁₂H₇ClN₂O), the mass spectrum would be expected to show a molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) corresponding to its molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern would be observed for the molecular ion, with a peak for the ³⁵Cl isotope (M⁺) and another peak approximately one-third the intensity for the ³⁷Cl isotope (M+2)⁺.

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous confirmation of the molecular formula by comparing the experimental mass to the calculated exact mass.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

Aromatic C-H stretching (around 3050-3100 cm⁻¹)

C=N stretching of the pyridine and oxazole rings (around 1600-1650 cm⁻¹)

Aromatic C=C stretching (around 1450-1600 cm⁻¹)

C-O-C stretching of the oxazole ring (around 1050-1250 cm⁻¹)

C-Cl stretching (around 700-800 cm⁻¹)

X-ray Crystallography for Solid-State Structure Determination

Analysis of Molecular Conformation and Planarity

The crystallographic data would reveal the dihedral angle between the plane of the oxazolo[4,5-b]pyridine (B1248351) ring system and the plane of the 2-chlorophenyl ring. This would define the molecular conformation in the solid state. The planarity of the fused oxazolopyridine core could also be assessed. Intermolecular interactions in the crystal lattice, such as pi-stacking or hydrogen bonding (if any), would also be identified, providing insight into the solid-state packing of the molecules.

Elucidation of Intermolecular Interactions in the Crystalline State

The primary forces at play would include van der Waals forces, dipole-dipole interactions, and π-π stacking. The planar oxazolo[4,5-b]pyridine core and the appended chlorophenyl ring provide extensive aromatic surfaces conducive to π-π stacking interactions. These interactions involve the overlap of π-orbitals between adjacent molecules and are a defining feature in the crystal packing of many planar aromatic systems.

Furthermore, the presence of heteroatoms (N, O) and the chlorine substituent introduces polarity into the molecule, leading to specific intermolecular contacts. Weak hydrogen bonds of the C–H···N and C–H···O type are highly probable, where hydrogen atoms from the phenyl or pyridine rings interact with the nitrogen and oxygen atoms of the oxazole and pyridine moieties of neighboring molecules. The chlorine atom can also participate in halogen bonding (C-Cl···N or C-Cl···O) or other weak electrostatic interactions. Studies on similar bioactive oxazoles have shown that the crystal architecture is often determined by the hierarchy and importance of these varied weak intermolecular forces. mdpi.com The analysis of related structures suggests that the number and nature of nonspecific interactions can be more critical to crystal stability than the strength of a few specific interactions. mdpi.com

Table 1: Plausible Intermolecular Interactions in Crystalline this compound

Interaction TypeDescriptionPotential Participating Atoms
π-π Stacking Overlap of π-orbitals between parallel aromatic rings.Oxazolo[4,5-b]pyridine core, Phenyl ring
C–H···N Hydrogen Bonds Weak hydrogen bonds between a C-H donor and a nitrogen acceptor.Phenyl/Pyridine C-H and Pyridine/Oxazole N
C–H···O Hydrogen Bonds Weak hydrogen bonds between a C-H donor and the oxazole oxygen acceptor.Phenyl/Pyridine C-H and Oxazole O
Halogen Bonding Interaction involving the chlorine atom as a Lewis acid.Phenyl C-Cl and Pyridine/Oxazole N/O
Van der Waals Forces General non-specific attractive and repulsive forces.All atoms in the molecule

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Studies

The photophysical behavior of oxazolo[4,5-b]pyridine derivatives is characterized by their electronic absorption and fluorescence emission properties, which are sensitive to both molecular structure and the surrounding solvent environment. researchgate.net The UV-Vis absorption spectrum of this compound is expected to exhibit characteristic bands corresponding to π → π* transitions within the conjugated aromatic system. The position and intensity of these absorption maxima are influenced by the electronic nature of the substituents and the polarity of the solvent. nih.gov

Studies on related compounds, such as 2-(4′-N,N-dimethylaminophenyl)oxazolo[4,5-b]pyridine (DMAPOP), have shown that the spectral characteristics are strongly dependent on solvent polarity and hydrogen bonding capacity. researchgate.netrsc.org For DMAPOP, a single emission band is observed in both aprotic and protic solvents. researchgate.netrsc.org The introduction of electron-withdrawing or electron-donating groups into the oxazolo[4,5-b]pyridine molecule can cause an increase in both the ground and excited state dipole moments, affecting the absorption and emission wavelengths. researchgate.net The 2-chlorophenyl group, being weakly electron-withdrawing, would modulate the electronic transitions of the parent oxazolo[4,5-b]pyridine core.

Upon excitation, the molecule is expected to exhibit fluorescence, with the emission spectrum typically appearing as a mirror image of the absorption band. The difference between the absorption and emission maxima, known as the Stokes shift, provides insight into the structural reorganization between the ground and excited states. The magnitude of the Stokes shift for oxazolo[4,5-b]pyridine derivatives often increases with solvent polarity, indicating a more polar excited state. researchgate.net

Table 2: Expected UV-Vis Absorption and Emission Properties in Various Solvents

Solvent TypeExpected Absorption (λabs) EffectExpected Emission (λem) EffectExpected Stokes Shift
Non-polar (e.g., Hexane) Shorter wavelength absorption maximaShorter wavelength emission maximaSmall
Polar Aprotic (e.g., Acetonitrile) Moderate red-shift compared to non-polarModerate red-shift in emissionIntermediate
Polar Protic (e.g., Methanol) Potential for further red-shift due to H-bondingSignificant red-shift in emissionLarge

The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the emission process. It is defined as the ratio of photons emitted to the photons absorbed. The quantum yield of oxazolo[4,5-b]pyridine derivatives is highly dependent on their molecular structure and the solvent used. researchgate.net For instance, the introduction of electron-donating groups can enhance fluorescence, while other substituents may provide pathways for non-radiative decay, thus lowering the quantum yield. researchgate.net

The presence of the chlorine atom on the phenyl ring in this compound is expected to influence its quantum yield. The "heavy atom effect" of chlorine can promote intersystem crossing (ISC), a non-radiative process where the molecule transitions from the singlet excited state (S₁) to the triplet state (T₁). This enhanced ISC competes with fluorescence, potentially leading to a lower fluorescence quantum yield compared to analogues without a halogen substituent.

Furthermore, solvent interactions play a crucial role. Studies on similar fluorophores have shown that quantum yields can decrease significantly in polar protic solvents. researchgate.net This quenching is often attributed to specific interactions like hydrogen bonding, which can facilitate non-radiative decay channels. In contrast, a more rigid environment or less interactive solvents can restrict molecular vibrations and other non-radiative pathways, leading to higher quantum yields. nih.gov

Table 3: Structural Factors Influencing Fluorescence Quantum Yield (Φf) in Oxazolo[4,5-b]pyridine Derivatives

Structural/Environmental FactorGeneral Effect on ΦfRationale
Electron-Donating Groups IncreaseEnhances the π-electron density and transition dipole moment.
Electron-Withdrawing Groups Variable / DecreaseCan alter excited state properties and introduce non-radiative pathways.
Heavy Atoms (e.g., Cl, Br) DecreasePromotes intersystem crossing (ISC), which competes with fluorescence.
Increasing Solvent Polarity DecreaseCan stabilize charge transfer states that decay non-radiatively. researchgate.net
Protic Solvents (H-bonding) DecreaseHydrogen bonding can provide an efficient channel for non-radiative decay. researchgate.net
Increased Molecular Rigidity IncreaseReduces energy loss through vibrational and rotational modes. nih.gov

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry) for Redox Properties

Electrochemical methods such as cyclic voltammetry (CV) are powerful tools for investigating the redox properties of molecules, providing information on oxidation and reduction potentials and the stability of the resulting charged species. For a compound like this compound, CV can be used to probe the electron-accepting and electron-donating capabilities of the heterocyclic system.

In a typical CV experiment, the potential applied to a working electrode is scanned linearly versus time, and the resulting current is measured. The voltammogram (a plot of current vs. potential) reveals the potentials at which redox events occur. The oxazolo[4,5-b]pyridine core, containing electron-deficient pyridine and oxazole rings, is expected to undergo reduction. The reduction process would involve the transfer of one or more electrons to the molecule's lowest unoccupied molecular orbital (LUMO), potentially forming a radical anion. academicjournals.org

The nature of the substituent on the oxazolo[4,5-b]pyridine ring significantly influences the redox potentials. An electron-withdrawing group, such as the chlorophenyl substituent, is expected to lower the energy of the LUMO, making the compound easier to reduce (i.e., the reduction occurs at a less negative potential) compared to an unsubstituted analogue. Conversely, the oxidation potential, which relates to the removal of an electron from the highest occupied molecular orbital (HOMO), would be shifted to more positive values. The reversibility of the redox peaks in a cyclic voltammogram provides insight into the stability of the electrochemically generated species. An irreversible process suggests that the formed radical ion is unstable and undergoes subsequent chemical reactions. academicjournals.orgdtu.dk

Table 4: Predicted Cyclic Voltammetry Characteristics for this compound

ParameterDescriptionExpected Observation
Reduction Potential (Ered) Potential at which the compound accepts an electron.A cathodic peak corresponding to the reduction of the heterocyclic system.
Oxidation Potential (Eox) Potential at which the compound loses an electron.An anodic peak, likely at a high positive potential.
Substituent Effect Influence of the 2-chlorophenyl group on redox potentials.Ered is expected to be less negative (easier reduction) than for the unsubstituted analogue.
Electrochemical Reversibility Stability of the generated radical ions.The process may be quasi-reversible or irreversible, depending on the stability of the radical anion.
Solvent/Electrolyte Medium for the experiment.Typically performed in a non-aqueous solvent (e.g., acetonitrile) with a supporting electrolyte (e.g., TBAP). academicjournals.org

Applications in Chemical Biology and Advanced Molecular Scaffold Research

The Oxazolo[4,5-b]pyridine (B1248351) Scaffold as a Versatile Building Block in Molecular Design

The oxazolo[4,5-b]pyridine core is a privileged structure in molecular design due to its rigid bicyclic nature, potential for diverse functionalization, and its role as a bioisostere for naturally occurring purines. researchgate.netdmed.org.ua Its unique electronic properties and ability to participate in various chemical reactions make it an ideal starting point for constructing more elaborate molecules. The introduction of different substituents onto the scaffold can significantly alter its photophysical and biological properties, allowing for the fine-tuning of molecules for specific applications. researchgate.netresearchgate.net

The inherent fluorescence of certain oxazolo[4,5-b]pyridine derivatives makes this scaffold particularly useful for creating molecular probes to visualize and study cellular processes. researchgate.net By conjugating the oxazolopyridine unit with other photogenic precursors, such as coumarin, researchers have developed fluorescent markers for specific organelles. nih.gov

For example, one such probe demonstrated dual-target capabilities, selectively accumulating in both mitochondria and lipid droplets, which are crucial for cellular metabolism and signaling. nih.gov The photophysical properties of these probes, including fluorescence yield and Stokes shift, can be modulated by altering the substituents on the core structure. researchgate.netnih.gov This tunability is critical for developing probes with optimal brightness and spectral properties for cellular imaging.

Furthermore, related fused pyridine (B92270) scaffolds, such as thiazolo[4,5-b]pyridine, have been successfully employed to create selective fluorescent probes for detecting biologically important metal ions like Zn²⁺ in living cells and even in whole organisms like the nematode C. elegans. nih.gov These probes exhibit a fluorescence enhancement upon binding to the target ion, enabling the monitoring of its concentration changes within specific cellular compartments, such as lysosomes. nih.gov The development of such tools is vital for understanding the roles of ions and other small molecules in complex biological pathways.

The oxazolo[4,5-b]pyridine scaffold is a valuable intermediate in synthetic organic chemistry, providing a foundation for the construction of more complex, polycyclic molecules. Its reactivity allows for modifications at various positions, serving as a platform for building diverse chemical libraries. researchgate.nettandfonline.com

One key strategy involves using the oxazolo[4,5-b]pyridine-2-one derivative as a core structure for "click chemistry." nih.gov By attaching an alkyne group to the scaffold, it can be readily reacted with various azides to generate a library of novel 1,2,3-triazole-containing compounds. researchgate.netnih.gov This modular approach is highly efficient for creating a wide range of derivatives for biological screening.

Additionally, the related isoxazolo[4,5-b]pyridine (B12869654) system has been shown to undergo base-promoted rearrangements, such as the Boulton–Katritzky rearrangement, to yield entirely different and otherwise inaccessible heterocyclic systems like 3-hydroxy-2-(2-aryl researchgate.netnih.govontosight.aitriazol-4-yl)pyridines. nih.gov This demonstrates the utility of the core scaffold not just as a stable building block but also as a reactive intermediate that can be transformed into other valuable chemical structures. Various synthetic methods, including annulation of a pyridine ring to an existing oxazole (B20620) or vice versa, further highlight the versatility of this scaffold in accessing a wide array of fused heterocyclic compounds. nih.gov

Investigation of Selective Molecular Interactions with Biological Macromolecules (e.g., Proteins, Nucleic Acids)

Derivatives of the oxazolo[4,5-b]pyridine scaffold have shown the ability to selectively interact with a range of biological macromolecules, making them attractive candidates for drug discovery. Their structural similarity to purine (B94841) bases, which are fundamental components of DNA and RNA, suggests that they can act as antagonists or inhibitors in processes involving nucleic acid synthesis or function. researchgate.netnih.govmdpi.com

Protein Interactions: A significant body of research has focused on the interaction of oxazolo[4,5-b]pyridine derivatives with protein kinases and other enzymes.

Glycogen Synthase Kinase-3β (GSK-3β): A novel series of oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles were synthesized and found to be potent inhibitors of GSK-3β, an enzyme implicated in inflammation. The most active compound showed an IC₅₀ value of 0.19 μM. researchgate.netnih.gov

Human Dihydroorotate (B8406146) Dehydrogenase (hDHODH): Molecular docking studies have indicated that oxazolo[4,5-b]pyridine-based triazoles can efficiently inhibit hDHODH, a key enzyme in pyrimidine (B1678525) biosynthesis and a target for cancer therapy. researchgate.net

DNA Gyrase: The antimicrobial activity of some oxazolo[4,5-b]pyridine derivatives is thought to stem from the inhibition of DNA gyrase, an enzyme crucial for bacterial DNA replication, similar to the mechanism of fluoroquinolone antibiotics. researchgate.net

Other Targets: Related oxazolo[5,4-d]pyrimidine (B1261902) derivatives, which share the fused oxazole-heterocycle motif, have been developed as selective ligands for cannabinoid receptor 2 (CB2) and as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2). nih.govmdpi.comnih.gov

The table below summarizes the documented interactions of oxazolo[4,5-b]pyridine and related scaffolds with specific protein targets.

Scaffold FamilyProtein TargetBiological Activity
Oxazolo[4,5-b]pyridineGlycogen Synthase Kinase-3β (GSK-3β)Inhibition (Anti-inflammatory)
Oxazolo[4,5-b]pyridineHuman Dihydroorotate Dehydrogenase (hDHODH)Inhibition (Anticancer)
Oxazolo[4,5-b]pyridineDNA GyraseInhibition (Antimicrobial)
Oxazolo[5,4-d]pyrimidineCannabinoid Receptor 2 (CB2)Neutral Antagonism
Oxazolo[5,4-d]pyrimidineVEGFR-2Inhibition (Anticancer)

Nucleic Acid Interactions: The structural analogy of the oxazolo[4,5-b]pyridine ring system to natural purine bases like adenine (B156593) and guanine (B1146940) suggests a potential for these compounds to interact with DNA or RNA. researchgate.netmdpi.com This interaction could occur through intercalation between base pairs or by inhibiting enzymes involved in nucleic acid synthesis. researchgate.net For instance, ruthenium(II) complexes containing a related chlorophenyl-terpyridine ligand have been shown to bind to DNA via intercalation. nih.gov This mode of interaction is a key mechanism for many anticancer and antimicrobial agents.

Exploration in Novel Materials Science and Development

Nitrogen-containing heterocyclic compounds are a cornerstone in the development of advanced materials due to their unique electronic and photophysical properties. nih.gov The oxazolo[4,5-b]pyridine scaffold, with its fused aromatic system, is being explored for its potential in materials science. ontosight.ai

The fluorescence behavior of oxazolo[4,5-b]pyridine derivatives is highly sensitive to the electronic nature of their substituents. researchgate.netresearchgate.net Introducing electron-donating or electron-withdrawing groups can significantly alter the ground and excited state dipole moments, leading to strong charge transfer characteristics. researchgate.netresearchgate.net These properties are highly desirable for the development of:

Organic Light-Emitting Diodes (OLEDs): Materials with tunable fluorescence and charge-transfer properties are essential for creating efficient and color-specific OLEDs.

Fluorescent Dyes and Sensors: The sensitivity of their fluorescence to the chemical environment makes them candidates for use as sensors and specialty dyes.

Studies on the closely related oxazolo[5,4-b]quinoline scaffold have shown that structural modifications can significantly influence absorption and emission characteristics, providing valuable insights for the rational design of novel fluorescent materials. researchgate.net The applications for these types of heterocyclic systems extend to various fields, including the creation of high-energy-density compounds. nih.gov

Strategies for Chemical Library Development Based on the Oxazolo[4,5-b]pyridine Scaffold

The oxazolo[4,5-b]pyridine scaffold is an excellent platform for the development of chemical libraries, which are essential for high-throughput screening and drug discovery. researchgate.net Its amenability to various synthetic modifications allows for the creation of large numbers of diverse, yet related, compounds.

Several strategies are employed to build libraries around this core structure:

Microwave-Assisted Synthesis: This technique provides a rapid and efficient method for producing libraries of 2-substituted oxazolo[4,5-b]pyridines by condensing 2-amino-3-hydroxypyridine (B21099) with a variety of carboxylic acids. researchgate.net

Combinatorial Chemistry: Techniques like the Ugi reaction, which is a multi-component reaction, have been used with related scaffolds to generate libraries of tetrazole derivatives, showcasing the potential for complex library generation. researchgate.net

Click Chemistry: As mentioned previously, the reaction between an alkyne-functionalized oxazolopyridine and a panel of azides is a robust and modular approach to synthesizing libraries of triazole-containing compounds with high yields and purity. nih.gov

Scaffold Hopping: This medicinal chemistry strategy involves replacing a central molecular core with a different one that maintains similar spatial arrangements of key functional groups. A scaffold hopping approach was used to design novel oxazolo[5,4-d]pyrimidines as cannabinoid receptor antagonists. nih.gov This highlights the value of the broader oxazolopyrimidine family in generating focused libraries for specific biological targets.

These synthetic strategies enable the systematic exploration of the chemical space around the oxazolo[4,5-b]pyridine core, facilitating the identification of compounds with optimized activity and properties for therapeutic or material science applications. nih.gov

Emerging Research Directions and Future Perspectives for 2 2 Chlorophenyl Oxazolo 4,5 B Pyridine Research

Development of Green Chemistry Approaches for Sustainable Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact and enhance efficiency. For oxazolo[4,5-b]pyridine (B1248351) derivatives, research is moving away from traditional methods that often require harsh conditions, stoichiometric reagents, and hazardous solvents. A significant advancement is the use of reusable, solid-supported catalysts. For instance, a one-pot synthesis of 2-(substituted-phenyl)oxazolo[4,5-b]pyridines has been successfully developed using silica-supported perchloric acid (HClO₄·SiO₂) as a heterogeneous catalyst. researchgate.netresearchgate.net This method offers several advantages, including high conversion rates, simple workup procedures, ambient reaction conditions, and the ability to recover and reuse the catalyst, aligning perfectly with green chemistry principles. researchgate.net

Furthermore, techniques such as microwave-assisted synthesis are being explored to accelerate reaction rates and reduce energy consumption. nih.gov Microwave irradiation provides rapid and uniform heating, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. nih.govmdpi.com The development of protocols that utilize environmentally benign solvents, reduce waste generation, and employ catalytic rather than stoichiometric reagents represents a critical future direction for the sustainable production of 2-(2-chlorophenyl)oxazolo[4,5-b]pyridine and its analogs. nih.govsemanticscholar.org

Green Chemistry ApproachDescriptionAdvantagesReference Example
Heterogeneous CatalysisUse of a solid-supported catalyst that is in a different phase from the reactants.Easy separation and recovery, reusability of the catalyst, reduced waste.Silica-supported perchloric acid (HClO₄·SiO₂) for synthesis of 2-(phenyl)oxazolo[4,5-b]pyridine derivatives. researchgate.netresearchgate.net
Microwave-Assisted SynthesisApplication of microwave irradiation to supply energy for the chemical reaction.Accelerated reaction rates, shorter reaction times, higher yields, improved purity. mdpi.comSynthesis of 1,3,4-oxadiazole (B1194373) and benzo[d]thiazole derivatives. nih.gov
One-Pot SynthesisA strategy to combine multiple reaction steps in a single reactor without isolating intermediates.Increased efficiency, reduced solvent use and waste, time and resource savings.One-pot synthesis of 2-(substituted-phenyl)oxazolo[4,5-b]pyridines. researchgate.net

Integration of Advanced Computational Methods for Predictive Modeling and Rational Design

Advanced computational methods are becoming indispensable tools in modern drug discovery and materials science, enabling the predictive modeling and rational design of novel molecules. mdpi.com For derivatives of the oxazolo[4,5-b]pyridine scaffold, computational techniques like molecular docking and molecular dynamics simulations are being employed to elucidate structure-activity relationships (SAR) and predict biological activity. researchgate.net Molecular docking studies have been used to investigate the binding interactions of oxazolo[4,5-b]pyridines with biological targets, such as the DNA gyrase enzyme, providing insights into their potential mechanism of action as antimicrobial agents. researchgate.net Similarly, for the related oxazolo[5,4-d]pyrimidine (B1261902) scaffold, molecular docking has been used to predict binding modes and affinities to targets like vascular endothelial growth factor receptor-2 (VEGFR-2), guiding the design of potential anticancer agents. mdpi.com

These in silico approaches allow for the high-throughput virtual screening of large compound libraries, identifying promising candidates for synthesis and experimental testing. researchgate.net By predicting properties such as binding affinity, absorption, distribution, metabolism, and excretion (ADME), computational models can significantly reduce the time and cost associated with the development of new therapeutic agents. mdpi.com The integration of machine learning and deep learning algorithms further enhances the predictive power of these models, facilitating the design of this compound analogs with optimized activity and selectivity. researchgate.net

Computational MethodApplication in Drug DesignPredicted Outcome for Oxazolopyridines
Molecular DockingPredicts the preferred orientation and binding affinity of a ligand to a macromolecular target. researchgate.netIdentification of binding modes with targets like DNA gyrase and VEGFR-2. researchgate.netmdpi.com
Molecular Dynamics (MD) SimulationSimulates the physical movements of atoms and molecules to understand their dynamic behavior.Determination of the stability of ligand-protein complexes and conformational changes. researchgate.net
ADME PredictionIn silico prediction of a compound's absorption, distribution, metabolism, and excretion properties. mdpi.comAssessment of the druglikeness and pharmacokinetic profile of new derivatives. mdpi.com

Rational Design of Next-Generation Molecular Scaffolds with Tuned Reactivity

The this compound core serves as a versatile template for the rational design of next-generation molecular scaffolds. Strategies such as molecular hybridization and scaffold hopping are being employed to create novel compounds with tuned reactivity and improved biological profiles. mdpi.com Molecular hybridization involves combining pharmacophoric elements from different bioactive molecules to generate a single hybrid compound with potentially enhanced activity or a dual mode of action. mdpi.com For example, linking the oxazolo[4,5-b]pyridine core with other heterocyclic systems known for specific biological activities could yield new chemical entities with unique therapeutic potential.

Scaffold hopping aims to replace the core structure of a known active compound with a structurally different but functionally equivalent scaffold. This approach can lead to compounds with improved properties, such as better selectivity, enhanced metabolic stability, or novel intellectual property. mdpi.com The oxazolo[4,5-b]pyridine ring system itself is considered a bioisostere of purine (B94841), which allows it to mimic endogenous nucleobases and potentially interfere with nucleic acid synthesis or related enzymatic pathways. researchgate.netdmed.org.ua The design of new scaffolds based on this fused heterocyclic system, such as the related oxazolo[3,2-a]pyridine, has shown promise in developing agents capable of reversing multi-drug resistance in pathogenic organisms. nih.gov Future research will focus on strategic modifications of the pyridine (B92270) and oxazole (B20620) rings to fine-tune electronic properties, steric hindrance, and hydrogen bonding capabilities, thereby creating a new generation of molecules for targeted applications. researchgate.net

Design StrategyDescriptionPotential Application for Oxazolo[4,5-b]pyridine
Molecular HybridizationCombining structural motifs from two or more active compounds into a single molecule. mdpi.comCreating dual-action agents by incorporating other pharmacophores.
Scaffold HoppingReplacing the central core of a molecule with a different, isofunctional scaffold. mdpi.comDeveloping analogs with improved ADME properties or novel intellectual property.
Bioisosteric ReplacementSubstituting a group with another that has similar physical or chemical properties to enhance a desired biological effect.Utilizing the purine-like structure to design enzyme inhibitors or DNA intercalators. researchgate.netdmed.org.ua

Exploration of Novel Chemical Transformations and Reactivity Profiles of the Fused Ring System

A deeper understanding of the chemical reactivity of the oxazolo[4,5-b]pyridine fused ring system is essential for synthesizing diverse analogs and exploring new applications. tandfonline.com Research into the reactivity of this scaffold has demonstrated its susceptibility to various chemical transformations. For instance, studies on the closely related 2-(2-thienyl)oxazolo[4,5-b]pyridine have shown that the molecule can undergo electrophilic substitution reactions, such as nitration, bromination, and acylation, primarily at the 5-position of the appended thienyl ring. researchgate.net This indicates that the electron-rich aromatic substituents attached at the 2-position of the oxazole ring are prime sites for functionalization.

Furthermore, the pyridine ring within the fused system can undergo nucleophilic substitution reactions. researchgate.net The nitrogen atom of the pyridine ring can also be quaternized, for example, by reaction with methyl iodide. researchgate.net More complex transformations, such as the Heck reaction, have been utilized to introduce carbon-carbon bonds onto the pyridine moiety of the scaffold, allowing for the attachment of various functional groups. clockss.orgresearchgate.net Future research will likely focus on exploring novel transformations, such as C-H activation, multicomponent reactions, and cycloaddition reactions, to build molecular complexity efficiently. dmed.org.uanih.gov Uncovering new reactivity profiles will not only facilitate the synthesis of novel derivatives of this compound but also expand the synthetic chemist's toolkit for constructing complex heterocyclic systems. tandfonline.com

Reaction TypeDescriptionExample on Oxazolo[4,5-b]pyridine System
Electrophilic SubstitutionA reaction in which an electrophile replaces a functional group (typically hydrogen) in a compound.Nitration, bromination, and acylation on the appended aromatic ring at the 2-position. researchgate.net
Nucleophilic SubstitutionA reaction in which a nucleophile displaces a leaving group on the aromatic ring.Substitution on the pyridine ring of the fused system. researchgate.net
QuaternizationThe process of converting a tertiary amine into a quaternary ammonium (B1175870) salt.Reaction of the pyridine nitrogen with methyl iodide. researchgate.net
Heck ReactionA palladium-catalyzed cross-coupling reaction to form a substituted alkene.Introduction of an ethyl propenoate chain on the pyridine moiety. clockss.org

Q & A

Q. What are efficient synthetic routes for 2-(2-Chlorophenyl)oxazolo[4,5-b]pyridine under ambient conditions?

A silica-supported, perchloric-acid-catalyzed one-pot benzoylation method enables high-yield synthesis under ambient conditions. This protocol minimizes reaction time (≤2 hours) and simplifies workup through reusable catalysts. Key steps include cyclization of precursors and regioselective substitution guided by nucleophilicity descriptors (Nk) calculated at the B3LYP/6-311G++(d,p) level to ensure product fidelity .

Q. How is the structural confirmation of this compound achieved experimentally?

Structural validation relies on spectral techniques:

  • IR Spectroscopy : Identifies functional groups (e.g., C-Cl stretch at ~700 cm⁻¹).
  • NMR (¹H/¹³C) : Confirms substitution patterns (e.g., aromatic proton splitting and coupling constants).
  • Mass Spectrometry : Validates molecular weight (±2 ppm accuracy). These methods collectively ensure unambiguous characterization .

Q. What are the standard purity assessment protocols for this compound?

Purity is determined via HPLC (≥99% purity threshold) and elemental analysis (C, H, N within ±0.4% of theoretical values). Storage in dry, inert atmospheres (2–8°C) prevents degradation .

Q. Which solvents and conditions are optimal for recrystallization?

Ethyl acetate and dichloromethane are preferred for recrystallization due to high solubility at elevated temperatures and low polarity, which promotes slow crystal growth. Ambient drying under vacuum ensures minimal solvent retention .

Q. How does the chlorophenyl substituent influence the compound’s reactivity?

The electron-withdrawing chlorine atom enhances electrophilicity at the oxazole ring, facilitating nucleophilic substitution. This reactivity is critical for derivatization (e.g., coupling with amines or thiols) to expand functional diversity .

Advanced Research Questions

Q. How can QSAR models guide the optimization of oxazolo[4,5-b]pyridine derivatives for enhanced antifungal activity?

Quantitative Structure-Activity Relationship (QSAR) studies reveal that substituents at position 2 (e.g., benzyl groups) significantly enhance antifungal potency against Candida albicans. Molecular descriptors like logP and polar surface area correlate with membrane permeability. Computational optimization using B3LYP/6-311G++(d,p) identifies electron-donating groups as favorable for activity .

Q. What explains the selective antibacterial efficacy of this compound against Gram-positive bacteria?

Derivatives exhibit lower MIC values (≤8 µg/mL) against Gram-positive pathogens (e.g., Staphylococcus aureus) due to enhanced penetration through thick peptidoglycan layers. Molecular docking studies suggest inhibition of penicillin-binding proteins (PBPs), critical for cell wall synthesis. Gram-negative bacteria show resistance due to efflux pumps and outer membrane impermeability .

Q. How do photophysical properties of this compound vary with solvent polarity and pH?

In polar aprotic solvents (e.g., acetonitrile), fluorescence intensity increases due to reduced non-radiative decay. Acidic conditions (pH <3) protonate the pyridine nitrogen, quenching emission via charge transfer. Time-dependent density functional theory (TD-DFT) calculations align with experimental Stokes shifts (~100 nm) .

Q. What methodologies resolve contradictions in biological activity data across studies?

Discrepancies in MIC values or receptor binding affinities are addressed by:

  • Meta-analysis : Pooling data from standardized assays (e.g., CLSI guidelines).
  • Structural Dynamics : MD simulations (AMBER/CHARMM) to assess conformational stability.
  • Batch-to-Batch Consistency : Rigorous QC protocols to eliminate impurities confounding activity .

Q. Can computational methods predict metabolic pathways for this compound?

In silico tools (e.g., SwissADME, GLORYx) predict Phase I metabolism (oxidation at the chlorophenyl ring) and Phase II glucuronidation. Cytochrome P450 isoforms (CYP3A4/2D6) are implicated in clearance, validated via hepatic microsome assays. Such models prioritize derivatives with favorable pharmacokinetic profiles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.